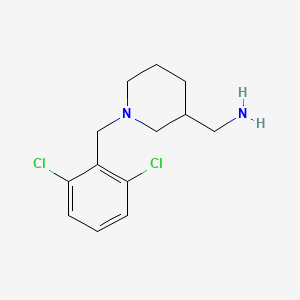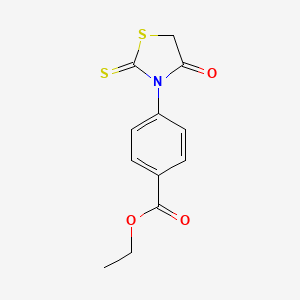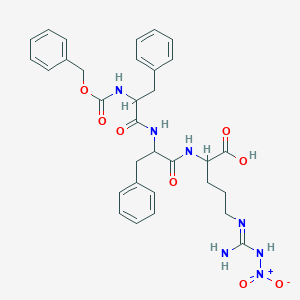
Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes carbobenzoxy (Cbz) protecting groups and nitro (NO2) groups, which are often used in peptide synthesis to protect functional groups during reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH typically involves the stepwise addition of amino acids to form the peptide chain. The process may include:
Protection of Functional Groups: Protecting groups like Cbz are used to prevent unwanted reactions.
Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removal of protecting groups using reagents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production may involve automated peptide synthesizers, which streamline the process by automating the addition and removal of protecting groups and the coupling of amino acids.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex peptides.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications due to its peptide nature.
Industry: Used in the development of peptide-based materials and drugs.
Mécanisme D'action
The mechanism of action of Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups may play a role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-DL-Phe-DL-Phe-DL-Arg-OH: Lacks the nitro groups, which may affect its reactivity.
Cbz-DL-Phe-DL-Phe-DL-Lys(NO2)(NO2)-OH: Similar structure but with lysine instead of arginine.
Uniqueness
Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH is unique due to the presence of both Cbz protecting groups and nitro groups, which may confer specific reactivity and binding properties.
Propriétés
Formule moléculaire |
C32H37N7O8 |
|---|---|
Poids moléculaire |
647.7 g/mol |
Nom IUPAC |
5-[[amino(nitramido)methylidene]amino]-2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38) |
Clé InChI |
PLIRYKDNZJXVRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




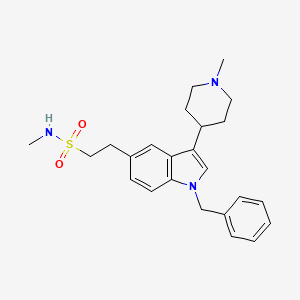
![3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12110055.png)

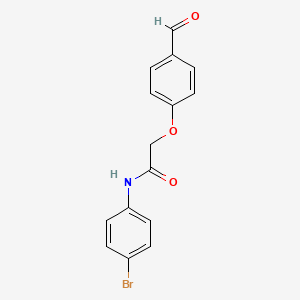

![Benzoic acid, 2-[(4-bromobenzoyl)amino]-](/img/structure/B12110084.png)

![8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)
